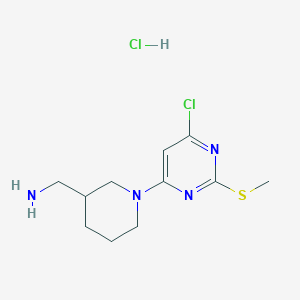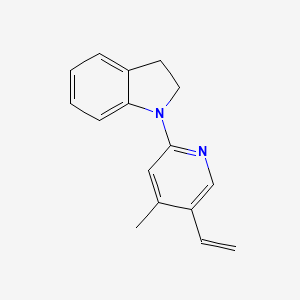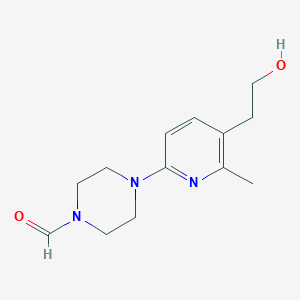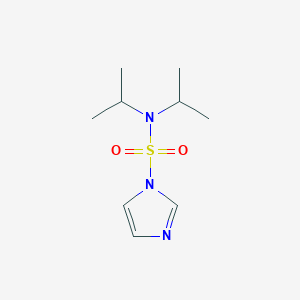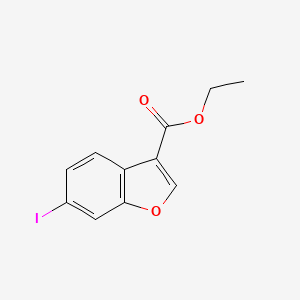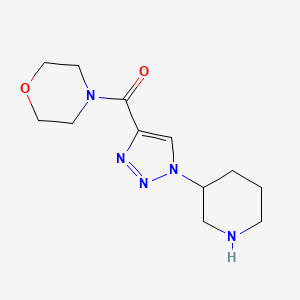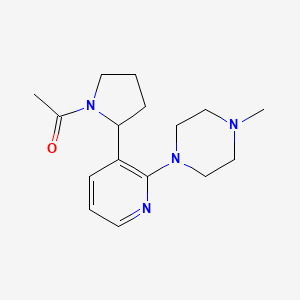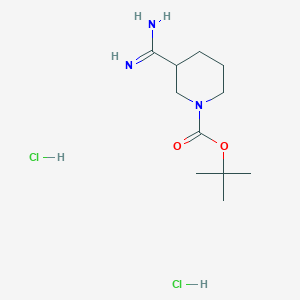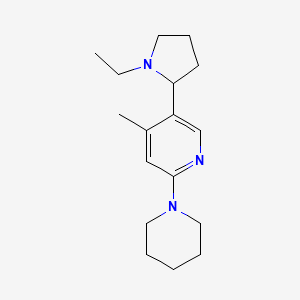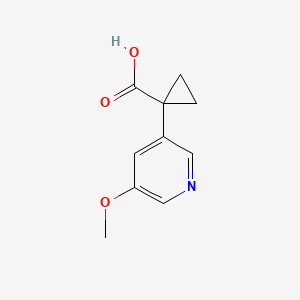
1-(5-Methoxypyridin-3-YL)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methoxypyridin-3-YL)cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol This compound features a cyclopropane ring attached to a carboxylic acid group and a methoxypyridine moiety
Preparation Methods
The synthesis of 1-(5-Methoxypyridin-3-YL)cyclopropanecarboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as ethanol or water.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(5-Methoxypyridin-3-YL)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation reactions include carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield alcohols or amines as major products.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyridine ring. Common reagents for these reactions include halides, amines, and thiols.
Scientific Research Applications
1-(5-Methoxypyridin-3-YL)cyclopropanecarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also used in the design of bioactive molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In industrial applications, it is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(5-Methoxypyridin-3-YL)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The methoxypyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The cyclopropane ring and carboxylic acid group also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
1-(5-Methoxypyridin-3-YL)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:
1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid: This compound has a similar structure but with the methoxy group and pyridine ring positioned differently. It may exhibit different reactivity and biological activities.
1-(6-Methoxypyridin-3-YL)cyclopropanecarboxylic acid: Another structural isomer with the methoxy group at a different position on the pyridine ring.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-(5-methoxypyridin-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c1-14-8-4-7(5-11-6-8)10(2-3-10)9(12)13/h4-6H,2-3H2,1H3,(H,12,13) |
InChI Key |
AYMDBPXDQTYEAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)C2(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



